5-(4-Methylphenyl)isoxazole-3-carboxaldehyde
Description
5-(4-Methylphenyl)isoxazole-3-carboxaldehyde (CAS: Not explicitly provided) is a heterocyclic aldehyde featuring an isoxazole ring substituted with a 4-methylphenyl group at position 5 and a formyl group at position 2. This compound is primarily utilized as a precursor in synthesizing carbohydrazides and other derivatives with antimicrobial properties. For example, it reacts with adamantane-1-carbohydrazide to form N′-heteroarylidene-1-adamantylcarbohydrazides, which exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus) .
Properties
IUPAC Name |
5-(4-methylphenyl)-1,2-oxazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-2-4-9(5-3-8)11-6-10(7-13)12-14-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYACDOUALUEBHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584575 | |
| Record name | 5-(4-Methylphenyl)-1,2-oxazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
640292-02-0 | |
| Record name | 5-(4-Methylphenyl)-1,2-oxazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Methylphenyl)isoxazole-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclocondensation of Hydroxylamine with 1,3-Dicarbonyl Intermediates
The reaction of hydroxylamine with β-diketones or β-ketoaldehydes forms isoxazole rings via intramolecular cyclization. For 5-(4-Methylphenyl)isoxazole-3-carboxaldehyde, a β-ketoaldehyde precursor—such as 3-oxo-3-(4-methylphenyl)propanal—could react with hydroxylamine under acidic or basic conditions. This method’s efficacy depends on stabilizing the aldehyde group during cyclization, often requiring anhydrous conditions.
1,3-Dipolar Cycloaddition of Nitrile Oxides
Nitrile oxides, generated in situ from hydroxamic acid chlorides, undergo [3+2] cycloaddition with alkynes or alkenes. A propargyl aldehyde substrate could theoretically react with a nitrile oxide derived from 4-methylbenzaldehyde oxime to yield the target compound. However, regioselectivity challenges may arise, favoring alternative substitution patterns unless directing groups are employed.
Formylation Strategies for Position 3
Introducing the aldehyde group at position 3 presents unique challenges due to the electron-deficient nature of the isoxazole ring. Potential methods include:
Vilsmeier-Haack Reaction
The Vilsmeier-Haack formylation, employing POCl₃ and DMF, could directly introduce the aldehyde group to a pre-formed 5-(4-Methylphenyl)isoxazole. This reaction requires careful temperature control (typically 0–5°C) to avoid over-chlorination or ring degradation.
Oxidation of Primary Alcohols
A hydroxymethyl intermediate at position 3 could be oxidized using MnO₂ or Swern conditions. However, the sensitivity of the isoxazole ring to strong oxidizing agents may limit this approach.
Physicochemical Properties and Analytical Data
Key properties extracted from supplier documentation include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 640292-02-0 | |
| Molecular Formula | C₁₁H₉NO₂ | |
| Molecular Weight | 187.19 g/mol | |
| Melting Point | 69–73°C | |
| Hazard Classification | Non-hazardous (per SDS) |
The compound’s IR spectrum would likely show characteristic stretches for the aldehyde C=O (~1700 cm⁻¹) and isoxazole C=N (~1600 cm⁻¹). NMR data (unavailable in sources) would resolve distinct signals for the aromatic protons (δ 7.2–7.4 ppm), aldehyde proton (δ 9.8–10.1 ppm), and methyl group (δ 2.4 ppm).
Challenges in Synthetic Optimization
Regioselectivity in Cyclization
Unsymmetrical diketones or alkyne dipolarophiles may yield regioisomeric byproducts. Computational modeling (e.g., DFT studies) could predict favorable transition states to guide substrate design.
Aldehyde Stability Under Reaction Conditions
The electron-withdrawing isoxazole ring destabilizes the aldehyde group, necessitating mild reaction conditions. Suppressing Cannizzaro reactions or aldol condensations requires strict pH control and low temperatures.
Purification Challenges
The compound’s moderate melting point and presumed low volatility complicate crystallization and chromatographic separation. Supplier data suggest using silica gel chromatography with ethyl acetate/hexane eluents.
Chemical Reactions Analysis
Condensation Reactions with Hydrazines
The aldehyde group undergoes condensation with hydrazine derivatives to form hydrazones, a critical step in synthesizing bioactive molecules.
Semicarbazone Formation
Reaction with semicarbazide hydrochloride in methanol/water (1:1 v/v) under reflux yields semicarbazone derivatives. For example:
text5-(4-Methylphenyl)isoxazole-3-carboxaldehyde + Semicarbazide → 2-((5-(4´-Methylphenyl)isoxazol-3-yl)methylene)hydrazinecarboxamide
Conditions :
-
Sodium acetate buffer (pH adjustment)
-
Reflux for 3 hours, followed by 24-hour stirring at room temperature
Characterization Data :
| Property | Value |
|---|---|
| Melting Point | 248–250°C |
| FT-IR (ν, cm⁻¹) | 3444 (N–H), 1691 (C=O) |
| ESI-MS (m/z) | 267.230 [M+Na]⁺ |
| ¹H-NMR (DMSO-d₆, δ ppm) | 10.72 (s, =N–NH), 7.91 (s, CH=N), 2.37 (s, –CH₃) |
This reaction is stereoselective, favoring the E-isomer confirmed via 2D NOESY NMR .
Isonicotinylhydrazone Formation
Condensation with isonicotinylhydrazine in ethanol produces hydrazones with antitubercular activity:
textThis compound + Isonicotinylhydrazine → 5-(4′-Methylphenyl)isoxazole-3-carbaldehyde isonicotinylhydrazone
Conditions :
Bioactivity :
Cyclization to Oxadiazoline Derivatives
The hydrazone derivatives undergo cyclization with acetic anhydride to form 1,3,4-oxadiazoline heterocycles:
textN′-heteroarylidene-1-adamantylcarbohydrazide + Acetic anhydride → 4-Acetyl-1,3,4-oxadiazoline
Conditions :
Key Example :
| Starting Material | Product | Yield |
|---|---|---|
| 3b (R = 4-methylphenyl) | 6b | 55% |
Limitations :
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
5-(4-Methylphenyl)isoxazole-3-carboxaldehyde is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic agents. Its unique structure allows for modifications that enhance the efficacy of drug candidates. For instance, derivatives of this compound have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets for anti-inflammatory drugs .
Case Study: Anti-Cancer Activity
Recent studies have explored the anticancer properties of isoxazole derivatives synthesized from this compound. For example, a series of compounds were evaluated against lung cancer cells, where several exhibited significant inhibitory activity compared to standard treatments like doxorubicin . This highlights the potential of this compound in developing novel anticancer therapies.
Material Science
Enhancement of Polymers and Resins
In material science, this compound is incorporated into specialty polymers and resins. Its addition enhances mechanical properties and thermal stability, making materials more durable and effective for various industrial applications .
Agricultural Chemistry
Development of Agrochemicals
The compound plays a crucial role in creating agrochemicals, including pesticides and herbicides. These agrochemicals are essential for improving crop yields and protecting plants from pests. The synthesis of isoxazole derivatives has been linked to increased efficacy in pest control, showcasing the compound's importance in agricultural applications .
Biochemical Research
Study of Enzyme Inhibitors
In biochemical research, this compound is employed to study enzyme inhibitors and receptor interactions. This research aids in understanding biological pathways and disease mechanisms, contributing to the development of targeted therapies .
Fluorescent Probes
Imaging Applications
This compound is also utilized in developing fluorescent probes for imaging applications in biological systems. These probes provide insights into cellular processes and disease states, facilitating advanced research in cellular biology and diagnostics .
Summary Table of Applications
| Field | Application | Notable Findings/Case Studies |
|---|---|---|
| Pharmaceutical Development | Key intermediate for anti-inflammatory and analgesic drugs | Derivatives exhibit significant COX inhibition; potential anticancer activity against lung cancer |
| Material Science | Enhances mechanical properties of polymers and resins | Improved durability and thermal stability in industrial materials |
| Agricultural Chemistry | Development of pesticides and herbicides | Increased efficacy in pest control; crucial for crop protection |
| Biochemical Research | Study of enzyme inhibitors and receptor interactions | Aids in understanding biological pathways; supports targeted therapy development |
| Fluorescent Probes | Imaging applications in biological systems | Provides insights into cellular processes; facilitates advanced research |
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)isoxazole-3-carboxaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The isoxazole ring may also interact with biological receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include:
| Compound Name | Substituent at Position 5 | Substituent at Position 3 | Key Functional Groups |
|---|---|---|---|
| 5-(4-Methylphenyl)isoxazole-3-carboxaldehyde | 4-Methylphenyl | Formyl (-CHO) | Aldehyde, Isoxazole |
| 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde | 4-Chlorophenyl | Formyl (-CHO) | Aldehyde, Isoxazole |
| 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde | 4-Methoxyphenyl | Formyl (-CHO) | Aldehyde, Isoxazole |
| Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate | 4-Methoxyphenyl | Ethoxycarbonyl (-COOEt) | Ester, Isoxazole |
| Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate | 4-Hydroxyphenyl | Methoxycarbonyl (-COOMe) | Ester, Phenolic -OH |
Structural Insights :
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methyl group (electron-donating) in the target compound enhances the stability of the aromatic ring compared to the 4-chloro (electron-withdrawing) analog, influencing reactivity in nucleophilic additions .
- Functional Group Variations : Carboxaldehyde derivatives (e.g., target compound) are more reactive in condensation reactions than ester derivatives (e.g., ethyl or methyl carboxylates), which are stabilized by resonance .
Key Findings :
- The target compound’s derivatives (e.g., 3b) show moderate activity against Gram-positive bacteria but lack efficacy against Gram-negative strains or fungi. This contrasts with imidazole-based analogs (e.g., compound 5), which exhibit broader antimicrobial spectra due to enhanced membrane permeability .
- Ester derivatives (e.g., methyl or ethyl carboxylates) generally exhibit lower bioactivity compared to aldehyde-containing analogs, likely due to reduced electrophilicity .
Biological Activity
5-(4-Methylphenyl)isoxazole-3-carboxaldehyde (CAS No. 640292-02-0) is a compound that has garnered attention in various fields of scientific research, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
This compound is characterized by its unique structure, which includes an isoxazole ring and an aldehyde functional group. This structure contributes to its reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The isoxazole ring may interact with various biological receptors, modulating their function and leading to diverse biological effects .
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria. For instance, certain derivatives of isoxazole compounds have shown significant inhibition of bacterial growth, suggesting potential as antimicrobial agents .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It serves as a precursor in the synthesis of pharmaceuticals aimed at reducing inflammation. Studies indicate that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. It has been noted to inhibit the growth of gastric cancer cells while exhibiting lesser effects on normal gastric cells. This selectivity indicates potential for therapeutic applications in cancer treatment .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various isoxazole derivatives, including this compound. The results showed that this compound displayed potent broad-spectrum activity against several bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.40 µM to higher values depending on the specific strain tested .
Study 2: Anti-inflammatory Effects
In a comparative study focusing on anti-inflammatory agents, derivatives of this compound were tested for their ability to inhibit COX enzymes. The compound demonstrated significant inhibition rates comparable to established anti-inflammatory drugs such as celecoxib and indomethacin .
Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Used as an intermediate in the synthesis of anti-inflammatory and analgesic agents. |
| Material Science | Employed in formulating specialty polymers and resins with enhanced properties. |
| Agricultural Chemistry | Integral in developing agrochemicals like pesticides and herbicides for crop protection. |
| Biochemical Research | Utilized in studying enzyme inhibitors and receptor interactions to understand disease mechanisms better. |
| Fluorescent Probes | Applied in creating probes for imaging applications in biological systems, aiding cellular process insights. |
Q & A
Q. What synthetic routes are commonly employed for the preparation of 5-(4-Methylphenyl)isoxazole-3-carboxaldehyde?
The compound is typically synthesized via cyclization reactions using precursors like substituted phenylisoxazole intermediates. A common method involves the condensation of 4-methylphenylacetonitrile with hydroxylamine, followed by oxidation to introduce the aldehyde group. Key steps include:
- Cyclization : Reacting 4-methylphenylacetonitrile with hydroxylamine hydrochloride under acidic conditions to form the isoxazole ring.
- Oxidation : Using oxidizing agents like MnO₂ or Dess-Martin periodinane to convert the methyl group to a formyl group.
Reaction yields can vary (40–70%), and purification via column chromatography is often required .
Q. What safety precautions are necessary when handling this compound?
Critical safety measures include:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
- Storage : Store in airtight containers at 2–8°C, away from light and moisture.
Refer to GHS hazard codes H315 (skin irritation) and H319 (eye irritation) for risk mitigation .
Q. How is the compound characterized using spectroscopic techniques?
- NMR : The aldehyde proton appears as a singlet at δ 9.8–10.0 ppm. Isoxazole ring protons resonate between δ 6.5–8.0 ppm.
- FT-IR : A strong absorption band near 1680–1700 cm⁻¹ confirms the aldehyde C=O stretch.
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 201.07 (calculated for C₁₁H₉NO₂). Cross-validate with elemental analysis for purity .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths and angles. For example, in ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate (a derivative), SCXRD confirmed:
Q. What strategies address contradictions between computational predictions and experimental biological activity data?
- Docking vs. Assay Results : If a derivative shows poor enzyme inhibition despite favorable docking scores, reevaluate the solvation model or incorporate molecular dynamics simulations to account for protein flexibility.
- SAR Analysis : Systematically modify substituents (e.g., replacing methyl with methoxy groups) to identify key pharmacophores. For example, derivatives targeting MAPK pathways require precise substitution at the 3-carboxaldehyde position .
Q. How can reaction yields be optimized in multi-step syntheses of this compound?
- Catalysis : Use Pd/C or Cu(I) catalysts to enhance cyclization efficiency.
- Temperature Control : Maintain 60–80°C during oxidation to avoid side reactions.
- Workup : Employ liquid-liquid extraction with dichloromethane/water to isolate the aldehyde intermediate. Yield improvements from 50% to 75% have been reported using these methods .
Q. What methodologies are recommended for assessing enzyme inhibition activity in derivatives?
- In Vitro Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity to targets like kinases or oxidoreductases.
- IC₅₀ Determination : Perform dose-response curves with concentrations ranging from 1 nM to 100 µM. A derivative with IC₅₀ < 10 µM is considered potent .
Key Notes
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
